![molecular formula C8H13IN2O B3004672 [5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol CAS No. 2226182-20-1](/img/structure/B3004672.png)
[5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol is a chemical compound characterized by the presence of an iodine atom, a pyrazole ring, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol typically involves the iodination of a pyrazole precursor followed by the introduction of a methanol group. The reaction conditions often require the use of iodine or iodine-containing reagents under controlled temperature and pressure conditions to ensure the selective iodination of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like sodium iodide (NaI) or other halide salts under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups replacing the iodine atom or modifications to the methanol group.
Scientific Research Applications
[5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the pyrazole ring play crucial roles in binding to these targets, potentially leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- [5-Bromo-1-(2-methylpropyl)pyrazol-3-yl]methanol
- [5-Chloro-1-(2-methylpropyl)pyrazol-3-yl]methanol
- [5-Fluoro-1-(2-methylpropyl)pyrazol-3-yl]methanol
Uniqueness
The presence of the iodine atom in [5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol distinguishes it from its halogenated counterparts. Iodine’s larger atomic size and higher reactivity can impart unique chemical and biological properties to the compound, making it valuable for specific applications where other halogens may not be as effective.
Properties
IUPAC Name |
[5-iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IN2O/c1-6(2)4-11-8(9)3-7(5-12)10-11/h3,6,12H,4-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBFUEMHLRWAFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)CO)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
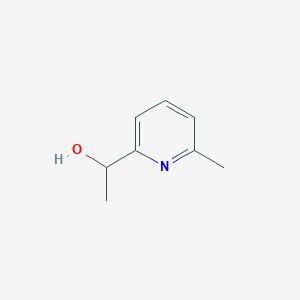
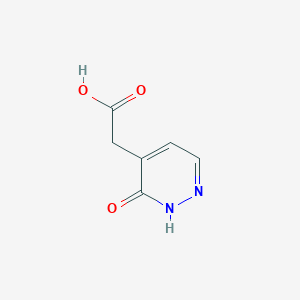
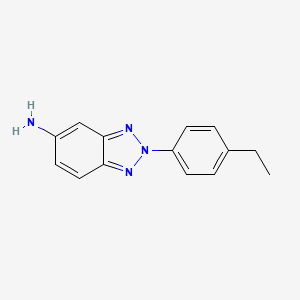
![[4-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B3004594.png)
![2-{N-[(4-chlorophenyl)methyl]acetamido}acetic acid](/img/structure/B3004595.png)

![2-Chloro-N-[1-(3-methyl-2,3-dihydro-1-benzofuran-2-yl)ethyl]propanamide](/img/structure/B3004597.png)
![6-Chloro-N-[1-(cyclopentylmethyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B3004598.png)
![3-(3-Fluorophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3004600.png)
![6-[(benzylcarbamoyl)methyl]-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide](/img/structure/B3004601.png)
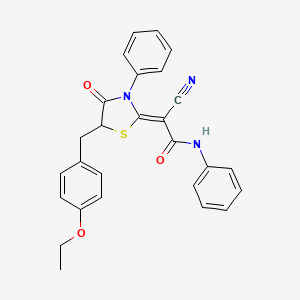
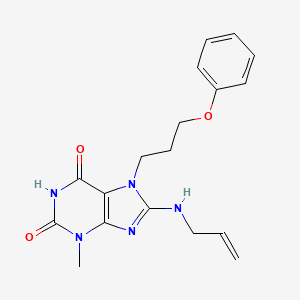
![1-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B3004610.png)
![5-Chloro-6-(methyl(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)amino)nicotinonitrile](/img/structure/B3004612.png)
